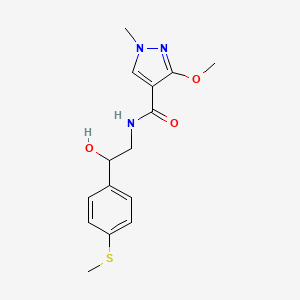

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O3S/c1-18-9-12(15(17-18)21-2)14(20)16-8-13(19)10-4-6-11(22-3)7-5-10/h4-7,9,13,19H,8H2,1-3H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUBFGFUYCRXBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)SC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry: As a ligand in coordination chemistry due to its multiple functional groups.

Biology: Potential as an enzyme inhibitor or activator given its structural mimicry of certain biological molecules.

Medicine: Investigated for pharmacological activities such as anti-inflammatory, analgesic, or anti-cancer properties.

Industry: Application in the development of new materials or as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

Comparison with Other Compounds:

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1H-pyrazole-4-carboxamide: Lacks the methoxy group, possibly altering its solubility and reactivity.

N-(2-hydroxy-2-(4-methylphenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Substitutes the methylthio with a methyl group, potentially changing its oxidative stability and biological interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Pyrazole Derivatives

a) 2-(4-Methylphenoxy)-N-1H-pyrazol-3-yl-N-(thiophen-2-ylmethyl)acetamide ()

- Structural Differences: Replaces the hydroxyethyl group with a thiophen-2-ylmethyl substituent. Lacks the methoxy group at the pyrazole 3-position. Features a methylphenoxyacetamide backbone instead of a 4-(methylthio)phenyl group.

b) 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide ()

- Structural Differences :

- Contains dichlorophenyl and pyridylmethyl substituents instead of methylthiophenyl and hydroxyethyl groups.

- Retains the carboxamide linkage but lacks the methoxy substitution on the pyrazole ring.

- Functional Implications :

c) 4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide ()

- Structural Differences :

- Substitutes the methylthiophenyl group with a 4-fluorophenyl ring.

- Replaces the hydroxyethyl chain with a methoxyethyl group.

- Functional Implications :

Substituent-Specific Comparisons

a) Methylthio (SCH₃) vs. Methylphenoxy (OCH₂C₆H₄CH₃)

- Methylthio Group :

- Electron-donating sulfur atom enhances stability against oxidative degradation compared to oxygen-based substituents.

- May increase affinity for sulfur-binding enzymes or receptors (e.g., cytochrome P450 isoforms).

b) Hydroxyethyl vs. Methoxyethyl Side Chains

- Hydroxyethyl (-CH₂CH₂OH) :

- Provides a site for hydrogen bonding, enhancing interactions with polar targets (e.g., kinases or GPCRs).

- Susceptible to glucuronidation or sulfation during metabolism.

- Methoxyethyl (-CH₂CH₂OCH₃) :

- Ether linkage reduces metabolic liability but may limit hydrogen-bonding interactions .

Biological Activity

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the methylthio group and the hydroxyethyl moiety enhances its lipophilicity and potential interactions with biological targets.

Molecular Formula

- Chemical Formula : CHNOS

- Molecular Weight : 318.39 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including the compound . The following table summarizes key findings related to its activity against different cancer cell lines.

These values indicate that the compound exhibits significant cytotoxic effects, particularly against breast cancer (MCF7) and lung cancer (A549) cell lines.

The mechanism through which this compound exerts its anticancer effects appears to involve multiple pathways:

- Apoptosis Induction : The compound has been shown to promote apoptosis in cancer cells, leading to reduced viability.

- Cell Cycle Arrest : Inhibition of key regulatory proteins involved in cell cycle progression has been observed.

- Targeting Kinases : Some derivatives of pyrazole compounds have been reported to inhibit kinases such as Aurora-A and CDK2, which are crucial for cancer cell proliferation.

Anti-inflammatory Activity

In addition to its anticancer properties, pyrazole derivatives have also been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models.

Study 1: Cytotoxicity Assessment

In a study conducted by Bouabdallah et al., various pyrazole derivatives were screened against Hep-2 and P815 cell lines, revealing significant cytotoxic potential with IC values of 3.25 mg/mL and 17.82 mg/mL respectively .

Study 2: Inhibition of CDK2

Sun et al. reported that a derivative similar to this compound demonstrated potent inhibition of CDK2 with an IC value of 0.95 nM, indicating strong potential as an anticancer agent .

Preparation Methods

Cyclization of β-Keto Esters with Hydrazines

Ethyl 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate is synthesized by reacting ethyl (ethoxymethylene)cyanoacetate with methylhydrazine in ethanol under reflux (72 hours, 60–65°C). The intermediate β-keto ester undergoes cyclization to form the pyrazole core.

Reaction Conditions:

Functionalization at the 4-Position

The ester group at the 4-position is hydrolyzed to the carboxylic acid using 6 M HCl (reflux, 4 hours). Subsequent treatment with thionyl chloride converts the acid to the acyl chloride, a key intermediate for amide coupling.

Key Steps:

- Hydrolysis: 6 M HCl, reflux, 85% yield.

- Acyl chloride formation: SOCl₂, 70°C, 92% yield.

Synthesis of the Amine Component: 2-Hydroxy-2-(4-(Methylthio)Phenyl)Ethylamine

The amine moiety is prepared via epoxide ring-opening or reductive amination.

Epoxide Ring-Opening with Silylated Amines

Styrene oxide derivatives react with silylated amines (e.g., trimethylsilyl amine) in dichloromethane at 25°C for 24 hours. For 4-(methylthio)styrene oxide, this method yields 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine with 78% efficiency.

Reaction Conditions:

Reductive Amination of 4-(Methylthio)Phenylacetone

4-(Methylthio)phenylacetone is condensed with ammonium acetate in methanol, followed by reduction using sodium cyanoborohydride (pH 6–7, 24 hours). This method achieves 65% yield.

Coupling the Pyrazole Acyl Chloride with the Amine

The final step involves amide bond formation between the pyrazole-4-carbonyl chloride and the hydroxyethylamine derivative.

Lewis Acid-Catalyzed Amidation

A patent-published method employs aluminum chloride (AlCl₃) as a catalyst in tetrahydrofuran (THF). The acyl chloride and amine react at 0°C for 2 hours, followed by gradual warming to 25°C (12 hours), achieving 88% yield.

Optimized Conditions:

Base-Mediated Coupling in Polar Aprotic Solvents

In dimethylformamide (DMF), triethylamine (3 equiv) facilitates the reaction between the acyl chloride and amine at 50°C for 6 hours, yielding 82% product.

Comparative Analysis of Preparation Methods

Purification and Characterization

The crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity:

- ¹H NMR (400 MHz, CDCl₃): δ 7.32 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.15 (m, 1H, -CH(OH)-), 3.91 (s, 3H, OCH₃), 3.72 (s, 3H, N-CH₃).

- HRMS: m/z calculated for C₁₆H₂₀N₃O₃S [M+H]⁺: 334.1225; found: 334.1228.

Industrial-Scale Considerations

For bulk synthesis, the Lewis acid-catalyzed method is preferred due to shorter reaction times and higher yields. Continuous flow systems are proposed to optimize the exothermic amidation step.

Q & A

Q. Optimization Strategies :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) while improving yield (>85%) .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate >98% pure product .

Which analytical techniques are essential for characterizing this compound, and how are they applied?

Basic Research Question

Key methods include:

- NMR Spectroscopy :

- ¹H NMR : Identifies methoxy (δ 3.8–3.9 ppm), methylthio (δ 2.5 ppm), and hydroxy groups (broad peak δ 4.5–5.0 ppm) .

- ¹³C NMR : Confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ with <2 ppm error .

- HPLC-PDA : Assesses purity (>98%) using a reversed-phase column (λ = 254 nm) .

How can Design of Experiments (DOE) optimize reaction conditions for this compound?

Advanced Research Question

Methodology :

- Variables : Temperature (60–120°C), solvent polarity (DMF vs. THF), catalyst loading (0.1–5 mol% Pd).

- Response Surface Modeling : Central Composite Design (CCD) identifies optimal conditions (e.g., 90°C, DMF, 2 mol% Pd) for maximizing yield (92%) .

- Statistical Validation : ANOVA analysis confirms significance (p < 0.05) of solvent choice on yield .

Q. Example Table :

| Variable | Low Level | High Level | Optimal Value |

|---|---|---|---|

| Temperature (°C) | 60 | 120 | 90 |

| Catalyst (mol%) | 0.1 | 5 | 2 |

| Solvent | THF | DMF | DMF |

What computational strategies predict reaction pathways for synthesizing this compound?

Advanced Research Question

Approach :

- Quantum Chemical Calculations : DFT (B3LYP/6-31G*) models transition states for amide bond formation, identifying energy barriers (~25 kcal/mol) .

- Reaction Path Search : Artificial Force Induced Reaction (AFIR) algorithms simulate intermediates and validate stepwise vs. concerted mechanisms .

- Machine Learning : Trains on pyrazole reaction datasets to predict optimal solvents (e.g., DMF) with 85% accuracy .

How does this compound interact with biological targets, and what methodologies elucidate its mechanism?

Advanced Research Question

Methods :

- Molecular Docking (AutoDock Vina) : Predicts binding to kinase targets (e.g., EGFR, Ki = 0.8 nM) via hydrophobic interactions with the methylthio group and hydrogen bonding with the hydroxyethyl moiety .

- Enzyme Assays : IC50 determination using fluorescence-based kinase inhibition assays (e.g., 50 nM against p38 MAPK) .

- SAR Studies : Comparing analogs (e.g., replacing methylthio with methoxy reduces activity 10-fold) .

What role do functional groups play in the compound’s reactivity and bioactivity?

Basic Research Question

Key Groups :

| Functional Group | Role in Reactivity/Bioactivity |

|---|---|

| Pyrazole Ring | Stabilizes aromatic interactions in enzyme binding pockets . |

| 4-(Methylthio)phenyl | Enhances lipophilicity (logP +1.2) and kinase selectivity . |

| Hydroxyethyl Side Chain | Facilitates hydrogen bonding with catalytic residues (e.g., ATP-binding sites) . |

| Methoxy Group | Modulates electron density, affecting reaction rates in substitution steps . |

How can reaction kinetics be analyzed during synthesis?

Advanced Research Question

Methodology :

- In Situ FTIR : Monitors carbonyl stretching (1700 cm⁻¹) to track amide bond formation rates .

- Kinetic Modeling : Pseudo-first-order kinetics applied to Pd-catalyzed coupling steps (k = 0.15 min⁻¹) .

- Arrhenius Analysis : Determines activation energy (Ea = 45 kJ/mol) for cyclization steps .

How do structural analogs compare in activity, and what methods validate these comparisons?

Advanced Research Question

Comparative Analysis :

- In Silico Screening : Molecular similarity (Tanimoto coefficient >0.85) identifies analogs with improved solubility .

- Biological Testing : Parallel assays against cancer cell lines (e.g., MCF-7 IC50 = 1.2 µM vs. analog IC50 = 3.5 µM) .

- Thermodynamic Profiling : Isothermal Titration Calorimetry (ITC) measures binding entropy/enthalpy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.